molecular formula C20H19ClN2O4 B2798819 ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate CAS No. 899986-50-6

ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate

Cat. No.: B2798819
CAS No.: 899986-50-6
M. Wt: 386.83
InChI Key: GCSZSUAACWSAKM-UHFFFAOYSA-N
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Description

Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is a complex organic compound characterized by its unique chemical structure featuring a chloro-substituted benzoxadiazocin ring fused with a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate typically involves a multi-step process. The starting materials often include 8-chloro-2-methylbenzoic acid and 2-amino-5-chlorobenzoic acid. These reactants undergo cyclization reactions under carefully controlled conditions to form the benzoxadiazocin ring. Subsequent esterification reactions with ethyl alcohol yield the final product.

Industrial Production Methods: For large-scale industrial production, this compound may be synthesized using optimized reaction conditions that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is known to participate in various chemical reactions, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents, which may lead to the formation of carboxylic acid derivatives.

  • Reduction: Reduction reactions, typically involving hydrogenation, can modify the oxo group to yield alcohols.

  • Substitution: Halogenated positions on the compound, such as the chloro group, are susceptible to nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions: Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution reactions) are commonly used. These reactions generally occur under standard laboratory conditions with controlled temperature and pH to ensure specificity and efficiency.

Major Products

  • Oxidation: Formation of ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)carboxylate.

  • Reduction: Formation of ethyl 4-(8-chloro-2-methyl-4-hydroxy-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate.

  • Substitution: Formation of various ethyl 4-(8-substituted-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoates.

Scientific Research Applications

Chemistry: In organic chemistry, ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is used as a building block for synthesizing more complex molecules. Its unique ring structure allows for the study of ring-closure reactions and stereochemistry.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers explore its interactions with biological targets to identify potential therapeutic applications.

Medicine: this compound may exhibit pharmacological properties that could be harnessed for treating diseases. Its structure-activity relationship (SAR) is studied to design more potent analogs.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate exerts its effects depends on its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate: Unique due to its specific chloro and oxo substitutions.

  • Similar Compounds: Ethyl 4-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate (without the chloro substitution), Ethyl 4-(8-chloro-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate (without the methyl substitution).

Uniqueness: Its combination of chloro, methyl, and oxo substitutions distinguishes it from other benzoxadiazocin derivatives, potentially offering unique chemical reactivity and biological activity.

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Properties

IUPAC Name

ethyl 4-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-26-18(24)12-4-7-14(8-5-12)23-19(25)22-16-11-20(23,2)27-17-9-6-13(21)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZSUAACWSAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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